2,4,5-Triphenylpyridine
CAS No.:
Cat. No.: VC17575568
Molecular Formula: C23H17N
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17N |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | 2,4,5-triphenylpyridine |
| Standard InChI | InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)24-17-22(21)19-12-6-2-7-13-19/h1-17H |
| Standard InChI Key | IUZIRMXBXVKDLG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics of 2,4,6-Triphenylpyridine
Chemical Identity and Physical Properties
2,4,6-Triphenylpyridine (CHN, MW 307.40) is a white to off-white crystalline solid with a melting point of 139–143°C . Its structure features a central pyridine ring substituted with phenyl groups at the 2-, 4-, and 6-positions, creating a symmetrical triad that enhances π-conjugation. The compound exhibits a maximum absorption wavelength of 312 nm in ethanol, indicative of its electronic transitions .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHN | |
| Melting Point | 139–143°C | |
| Absorption | 312 nm (EtOH) | |
| Enthalpy of Formation () |
Synthetic Methodologies and Optimization
Classical Kroehnke Pyridine Synthesis
The most widely reported synthesis involves a one-pot condensation of acetophenone (1 mmol), benzyl chloride (2 mmol), and ammonium acetate (3 mmol) under solvent-free conditions at 150°C for 8 hours . This method achieves a 97% yield, with purification via crystallization from absolute ethanol .
Mechanistic Insights:
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Aldol Condensation: Acetophenone and benzyl chloride undergo base-catalyzed aldol addition.
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Cyclization: Ammonium acetate facilitates cyclodehydration, forming the pyridine ring.
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Aromatization: Elimination of water yields the fully conjugated aromatic system.
Recent Advances: Decarboxylative Oxidative Coupling
A 2024 study demonstrated a room-temperature synthesis using arylacetic acids and acetophenone oximes in the presence of Cu(OTf) and I under aerobic conditions . This method avoids high temperatures and achieves comparable yields (85–90%) while reducing energy consumption .
Thermochemical and Thermodynamic Data
Enthalpy of Formation and Combustion
NIST data report the standard enthalpy of formation () for solid 2,4,6-triphenylpyridine as . The combustion enthalpy () is , reflecting the compound’s high carbon content .
Table 2: Thermodynamic Parameters
Entropy and Heat Capacity
The molar entropy () at 298 K is , while the constant-pressure heat capacity () reaches at room temperature . These values underscore the compound’s stability in condensed phases.
Applications in Materials Science
Optoelectronic Materials
The extended π-system of 2,4,6-triphenylpyridine makes it a candidate for organic light-emitting diodes (OLEDs). Its absorption at 312 nm suggests utility in UV-filtering applications .
Coordination Chemistry
The nitrogen lone pair in the pyridine ring enables coordination to metals, forming complexes with potential catalytic activity. Recent studies explore its use in Cu(I)-mediated cross-coupling reactions .
Future Directions and Challenges
Green Synthesis Innovations
Efforts to replace toxic benzyl chloride with bio-based reagents are ongoing. Photocatalytic methods using visible light could further reduce the environmental footprint .
Computational Modeling
Density functional theory (DFT) studies are needed to predict substituent effects on electronic properties. Such models could guide the design of derivatives with tailored band gaps.
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